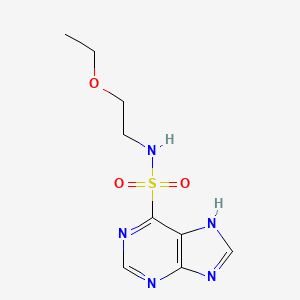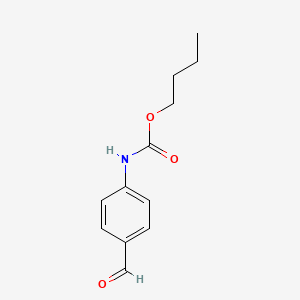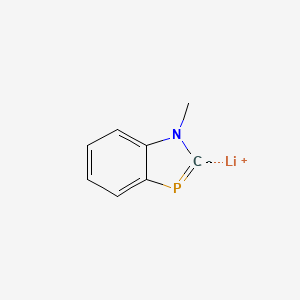
2-Ethoxy-3,3,3-trifluoro-N,N,N-trimethylprop-1-en-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3,3,3-trifluoro-N,N,N-trimethylprop-1-en-1-aminium iodide is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of an ethoxy group, trifluoromethyl group, and a trimethylammonium group attached to a prop-1-en-1-aminium iodide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3,3,3-trifluoro-N,N,N-trimethylprop-1-en-1-aminium iodide typically involves the reaction of 2-ethoxy-3,3,3-trifluoropropene with trimethylamine in the presence of an iodinating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The process parameters are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-3,3,3-trifluoro-N,N,N-trimethylprop-1-en-1-aminium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Addition Reactions: The double bond in the prop-1-en-1-aminium moiety can undergo addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are used. The reactions are conducted under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while addition of hydrogen halides results in the formation of halogenated products.
Aplicaciones Científicas De Investigación
2-Ethoxy-3,3,3-trifluoro-N,N,N-trimethylprop-1-en-1-aminium iodide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical probe.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3,3,3-trifluoro-N,N,N-trimethylprop-1-en-1-aminium iodide involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in chemical biology and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3,3,3-trifluoropropene
- 1,1,1-Trifluoro-2-iodoethane
- (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
Uniqueness
2-Ethoxy-3,3,3-trifluoro-N,N,N-trimethylprop-1-en-1-aminium iodide is unique due to its combination of an ethoxy group, trifluoromethyl group, and trimethylammonium group. This unique structure imparts distinct reactivity and stability, making it a versatile compound for various applications in scientific research.
Propiedades
Número CAS |
85219-45-0 |
|---|---|
Fórmula molecular |
C8H15F3INO |
Peso molecular |
325.11 g/mol |
Nombre IUPAC |
(2-ethoxy-3,3,3-trifluoroprop-1-enyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C8H15F3NO.HI/c1-5-13-7(8(9,10)11)6-12(2,3)4;/h6H,5H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
VGXZILKHCIMFOO-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=C[N+](C)(C)C)C(F)(F)F.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



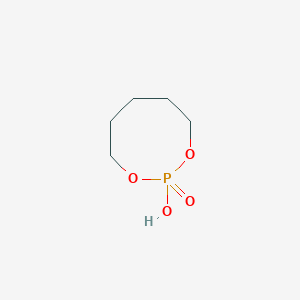
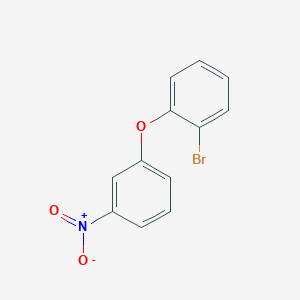


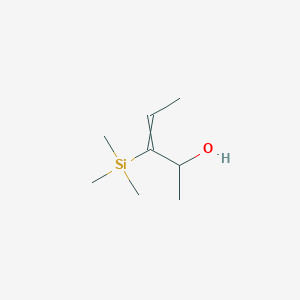

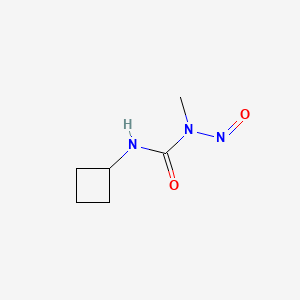
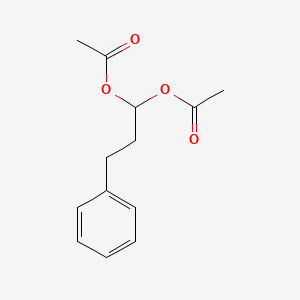
![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)
![2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14418104.png)
